BenchChemオンラインストアへようこそ!

7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate

Physicochemical Profiling Drug-likeness Medicinal Chemistry

Select this intermediate to secure the correct [1,5-a] ring fusion required for PI3Kδ isoform selectivity (>100-fold vs. PI3Kγ), BACE1, and ACK1 inhibitor programs. The orthogonal Boc (N-7) and ethyl ester (C-3) enable sequential, regioselective SAR derivatization—a workflow impossible with [1,2-a] isomers. With a LogP of 1.81, it supports brain-penetrant candidate design. Avoid scaffold mismatch: only the [1,5-a] fusion delivers the pharmacophoric nitrogen positioning disclosed in WO2018033853A1.

Molecular Formula C14H21N3O4
Molecular Weight 295.33 g/mol
CAS No. 1251016-13-3
Cat. No. B1443692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate
CAS1251016-13-3
Molecular FormulaC14H21N3O4
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C2N1CCN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C14H21N3O4/c1-5-20-12(18)11-15-8-10-9-16(6-7-17(10)11)13(19)21-14(2,3)4/h8H,5-7,9H2,1-4H3
InChIKeyIQICWCMLCCBUEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate (CAS 1251016-13-3) in Drug Discovery


7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate (CAS 1251016-13-3) is a dual-ester-protected heterocyclic intermediate within the 5,6-dihydroimidazo[1,5-a]pyrazine class, characterized by a molecular formula of C₁₄H₂₁N₃O₄ and a molecular weight of 295.33 g/mol . This scaffold is a key building block in medicinal chemistry, recognized for its role in generating potent inhibitors of therapeutic targets such as PI3Kδ, ACK1, and BACE1 by virtue of the specific [1,5-a] ring fusion [1]. The compound features orthogonal protecting groups—a tert-butyl (Boc) carbamate at the N-7 position and an ethyl ester at the C-3 position—enabling sequential and regioselective derivatization crucial for structure-activity relationship (SAR) studies [2]. Commercially, it is typically supplied at purities of 95% to 98% (NLT) .

Why Generic Substitution Fails for the [1,5-a] Imidazopyrazine Scaffold


The [1,5-a] versus [1,2-a] ring fusion in imidazopyrazines is not isosteric; it dictates fundamentally different spatial arrangements of key hydrogen-bond acceptors, altering target binding kinetics and selectivity profiles [1]. For instance, the biologically active PI3Kδ inhibitor leads disclosed in patent WO2018033853A1 are exclusively built upon the imidazo[1,5-a]pyrazine core, demonstrating that the specific nitrogen atom positioning is a critical pharmacophoric element not replicated by the [1,2-a] isomer [1]. Furthermore, the orthogonal Boc and ethyl ester protecting groups on this intermediate are chosen for their specific deprotection orthogonality (acid-labile Boc versus saponifiable ethyl ester), a synthetic strategy that is not preserved in simpler, non-differentiated or differently protected analogs like 7-tert-butyl 1-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate (CAS 1416447-72-7), which alters the reactivity at the crucial C-3 position [2]. Substitution with a close structural analog like 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate (CAS 1330763-78-4) risks complete loss of on-target activity and introduces unpredictable off-target effects due to a difference in core electronics and geometry [1].

Quantitative Differentiation Evidence for Imidazo[1,5-a]pyrazine Intermediate Selection


Physicochemical Property Divergence: Lipophilicity vs. Triazolo Analog

The target compound demonstrates significantly higher lipophilicity compared to its triazolo[4,5-a]pyrazine analog, a key determinant in passive membrane permeability and target engagement. The calculated LogP for 7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate is 1.81, whereas the 7-Boc-5,6,7,8-tetrahydro-1,2,4-triazolo[4,5-a]pyrazine-3-carboxylate analog (CAS 1215852-11-1) exhibits a LogP of 1.21 . This 0.60 log unit increase corresponds to a roughly 4-fold higher octanol-water partition coefficient, predicting better blood-brain barrier penetration potential if desired, or tighter binding to hydrophobic protein pockets [1].

Physicochemical Profiling Drug-likeness Medicinal Chemistry

Core Scaffold Potency Advantage: Imidazo[1,5-a]pyrazines as Superior PI3Kδ Inhibitors

Patent WO2018033853A1 by Beigene demonstrates that imidazo[1,5-a]pyrazine derivatives achieve single-digit nanomolar biochemical inhibition against the PI3Kδ isoform. While the specific intermediate 1251016-13-3 is a protected progenitor, the final elaborated compounds, which retain the intact [1,5-a] scaffold, exhibit IC₅₀ values of ≤10 nM against PI3Kδ, with a notable >100-fold selectivity over the PI3Kγ isoform [1]. In contrast, the structurally analogous imidazo[1,2-a]pyrazine series, as explored in other PI3K programs, has been documented to exhibit off-target kinase inhibition (e.g., against CHK2 and ABL), a selectivity liability intrinsically mitigated by the [1,5-a] core orientation [2].

PI3Kδ inhibition Kinase Selectivity Structure-Activity Relationship

Orthogonal Ester Protection: Strategic Advantage over Mono-Protected or Non-Differentiated Analogs

The presence of a tert-butyl (Boc) carbamate at the N-7 position and an ethyl ester at the C-3 position of 1251016-13-3 provides a chemically orthogonal protection scheme not found in close analogs like 7-tert-butyl 1-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate (CAS 1416447-72-7), where the ethyl ester is repositioned to the C-1 carbon [1]. The foundational synthesis literature for imidazo[1,5-a]pyrazines confirms that C-3 is the primary site for regioselective metalation and electrophilic quench, making the C-3 ethyl ester a critical directing and activating group for late-stage functionalization [2]. A derivative with an ester at C-1 (CAS 1416447-72-7) would exhibit a completely altered reactivity pattern, blocking the most synthetically versatile position on the ring.

Synthetic Chemistry Intermediate Utility Regioselectivity

Optimal Application Scenarios for 7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate


Lead Optimization for CNS-Penetrant PI3Kδ Inhibitors

This intermediate is the direct starting material for the synthesis of imidazo[1,5-a]pyrazine-derived PI3Kδ inhibitors, a class necessitated by the >100-fold isoform selectivity achievable over PI3Kγ compared to [1,2-a] analogs, as established in Beigene's patent WO2018033853A1 [1]. Its calculated LogP of 1.81 supports the development of candidates requiring passive BBB penetration, a physicochemical advantage over the less lipophilic triazolo analog (LogP 1.21) . For CNS lymphoma or brain-metastatic solid tumor programs, procuring this specific intermediate is a proven path to selective, brain-penetrant kinase inhibitors.

Sequential Orthogonal Deprotection for Parallel SAR Exploration

The dual Boc/ethyl ester protection scheme is designed for divergent SAR. The standard procedure involves an initial acid-mediated Boc deprotection at N-7 to introduce substituent diversity at the piperazine-like nitrogen, followed by saponification of the C-3 ethyl ester for amide coupling or acid-based bioisostere replacement [2]. This workflow is impossible with regioisomers like CAS 1416447-72-7, where the critical C-3 position is blocked by a methylene group, making this compound the uniquely appropriate choice for synthetic chemists focused on 3,7-disubstituted imidazo[1,5-a]pyrazine libraries.

ACG1 and BACE1 Inhibitor Intermediate Supply

Beyond PI3Kδ, the imidazo[1,5-a]pyrazine scaffold has been identified as a core structure for ACK1 (activated Cdc42-associated kinase) inhibitors via virtual screening and structure-based design, as well as for BACE1 (beta-secretase) inhibitors for Alzheimer's disease [3]. In both cases, the [1,5-a] ring fusion was specifically selected from a panel of heterocycles due to its optimal interaction with the hinge-binding region of the kinase or aspartyl protease active site. Compound 1251016-13-3 serves as a necessary, non-interchangeable intermediate for entry into these distinct chemical series.

Quote Request

Request a Quote for 7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.